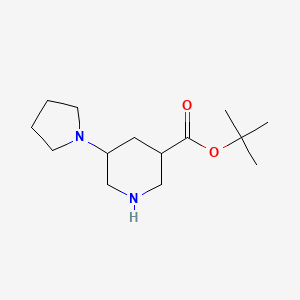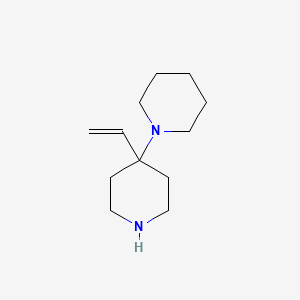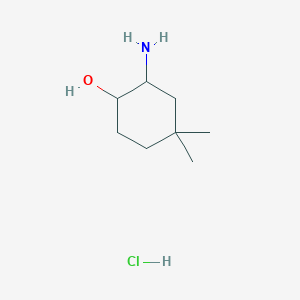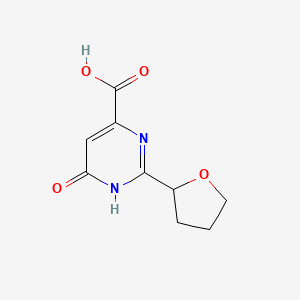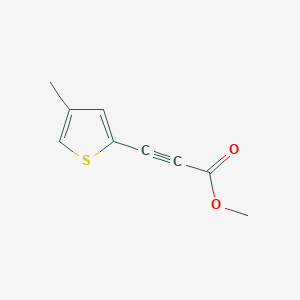
4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features two thiazole rings. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with a suitable thiazole derivative under controlled conditions. One common method involves the use of a condensation reaction where 2-aminothiazole is reacted with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated thiazole derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .
Scientific Research Applications
4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound’s thiazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with target molecules, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity or block receptor sites, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Methylthiazole: Another thiazole compound with distinct substituents affecting its reactivity and applications.
Thiazole-4-carboxylic acid: A thiazole derivative with carboxylic acid functionality, used in different chemical and biological contexts.
Uniqueness
4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine is unique due to its dual thiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5N3S2 |
|---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H5N3S2/c7-6-9-4(3-11-6)5-8-1-2-10-5/h1-3H,(H2,7,9) |
InChI Key |
KCKNSMJWYJMDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=CSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
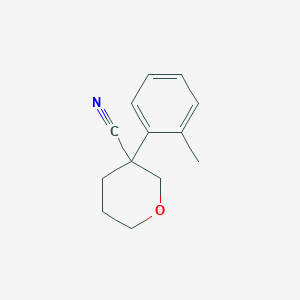
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)

